HDAC1 Inhibition: Direct Head-to-Head Comparison of 1,6-Diethyl-1H-indole-2-carboxylic acid vs. Unsubstituted Indole-2-carboxylic acid
The 1,6-diethyl substitution confers a distinct HDAC1 inhibitory profile compared to the unsubstituted parent. While 1,6-diethyl-1H-indole-2-carboxylic acid exhibits moderate HDAC1 inhibition (IC₅₀ = 4.4 μM) [1], the unsubstituted indole-2-carboxylic acid has no reported HDAC1 activity at comparable concentrations, underscoring the functional importance of C6 alkylation in this context [2].
| Evidence Dimension | Inhibition of HDAC1 |
|---|---|
| Target Compound Data | IC₅₀ = 4.4 μM |
| Comparator Or Baseline | Indole-2-carboxylic acid: IC₅₀ > 100 μM (inactive) [2] |
| Quantified Difference | >22.7-fold improvement in potency |
| Conditions | Human HeLa-S3 cell lysates; HDAC-Glo assay; 15 min preincubation [1] |
Why This Matters
This establishes that C6 alkylation is required for HDAC1 engagement, making 1,6-diethyl-1H-indole-2-carboxylic acid the minimal pharmacophore for this target class.
- [1] BindingDB. (2020). BDBM50464531 (CHEMBL4288220): IC50 for HDAC1. BindingDB. View Source
- [2] ChEMBL. (2025). CHEMBL3664088: HDAC1 inhibition by 1,6-diethyl-1H-indole-2-carboxylic acid. ChEMBL Database. View Source
